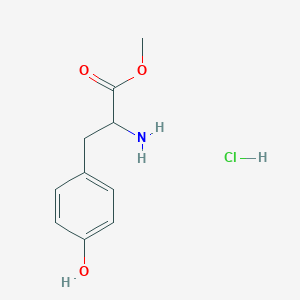

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride

Description

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride (CAS 3728-20-9 for the D-form and 3417-91-2 for the L-form) is an amino acid derivative widely used in pharmaceutical research and synthesis. Structurally, it consists of a propanoate backbone with a methyl ester at the carboxyl group, an amino group at the α-carbon, and a 4-hydroxyphenyl substituent at the β-position, forming a hydrochloride salt. This configuration grants the compound unique physicochemical properties, including moderate hydrophilicity due to the hydroxyl group and hydrogen-bonding capacity .

The compound is a methyl ester analog of tyrosine, a naturally occurring amino acid. Its hydrochloride salt form enhances solubility in polar solvents, making it suitable for applications in drug formulation and biochemical studies. The stereochemistry (D- or L-form) further influences its biological activity, particularly in enantioselective interactions with enzymes or receptors .

Properties

IUPAC Name |

methyl 2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7;/h2-5,9,12H,6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYFARNRGZWHTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68697-61-0, 3417-91-2 | |

| Record name | Tyrosine, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68697-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl DL-tyrosinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068697610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tyrosine, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl DL-tyrosinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride typically involves the esterification of tyrosine. The process begins with the protection of the amino group of tyrosine, followed by the esterification of the carboxyl group using methanol and a suitable acid catalyst. The final step involves the deprotection of the amino group and the formation of the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound is carried out using large-scale esterification reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Primary amines and other reduced derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Applications

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride has shown promise in pharmacological research due to its neuroprotective effects and potential as a precursor in neurotransmitter synthesis.

Neurotransmission Modulation

Research indicates that this compound may interact with neurotransmitter receptors, potentially modulating their activity. Its structural similarity to amino acids suggests a role in neurotransmission pathways, which could be pivotal in developing treatments for neurological disorders.

Antioxidant Properties

The presence of the hydroxyphenyl group within the compound is linked to antioxidant activity, suggesting its utility in protecting cells from oxidative stress. This property is particularly relevant in studies focusing on neurodegenerative diseases where oxidative damage is a contributing factor.

Biochemical Research

This compound is utilized in various biochemical assays and studies:

Enzyme Interaction Studies

The compound has been investigated for its interactions with enzymes involved in metabolic pathways. Its ability to influence enzyme kinetics can provide insights into metabolic regulation and potential therapeutic targets.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules.

Synthesis of Derivatives

The compound can be modified to create derivatives with enhanced biological activities. For example, structural modifications have led to the development of compounds with improved anticancer properties, as demonstrated in studies where derivatives exhibited significant cytotoxicity against cancer cell lines.

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of this compound demonstrated its ability to reduce neuronal cell death induced by oxidative stress. The results indicated a significant decrease in markers of apoptosis in treated neuronal cultures compared to controls.

Case Study 2: Anticancer Activity

In another investigation, derivatives synthesized from this compound were tested against various cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values lower than conventional chemotherapeutics, highlighting their potential as new anticancer agents.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing the synthesis and degradation of proteins. Additionally, its phenyl ring can interact with receptors and other biomolecules, modulating their activity and function .

Comparison with Similar Compounds

a) Phenyl Ring Substituents

Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (CAS 64282-12-8): Substituent: 4-fluoro instead of 4-hydroxy. Molecular Formula: C₁₀H₁₃ClFNO₂. Molecular Weight: 233.67 g/mol . Key Differences:

- Fluorine’s electron-withdrawing effect increases lipophilicity (logP) compared to the hydroxyl group.

(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride (CAS 70494-48-3): Substituent: 3,4-dihydroxy instead of 4-hydroxy. Molecular Formula: C₁₀H₁₄ClNO₄. Molecular Weight: 255.68 g/mol . Key Differences:

- Higher polarity reduces membrane permeability compared to the mono-hydroxylated analog .

b) Ester Group Modifications

Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride: Ester Group: Ethyl instead of methyl. Molecular Formula: C₁₁H₁₆ClNO₃. Molecular Weight: ~245.7 g/mol (estimated) . Key Differences:

(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate (CAS 126173-94-2): Ester Group: Isopropyl instead of methyl. Similarity Score: 0.77 . Key Differences:

c) Amino Group and Backbone Modifications

(R)-Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride (CAS 240429-07-6): Substituent: 4-amino instead of 4-hydroxy. Molecular Formula: C₁₀H₁₅Cl₂N₂O₂. Molecular Weight: 230.69 g/mol . Key Differences:

- Amino group increases basicity, altering pH-dependent solubility.

- Potential for cross-linking in polymer chemistry or as a bifunctional building block .

Ethyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate hydrochloride (CAS 2361636-60-2): Backbone: Additional hydroxyl group at the β-carbon. Molecular Formula: C₁₂H₁₈ClNO₄. Molecular Weight: 275.73 g/mol . Key Differences:

- Hydroxyl group on the propanoate chain enhances stereochemical complexity.

- May exhibit dual hydrogen-bonding interactions in catalysis or supramolecular chemistry .

Biological Activity

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, also known as a derivative of phenylalanine, exhibits various biological activities that make it a subject of interest in pharmacological and biochemical research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Chemical Formula : C₁₀H₁₄ClNO₃

- Molecular Weight : 195.22 g/mol

- CAS Number : 3410-66-0

The compound's structure features an amino group, a hydroxy group on the phenyl ring, and a methyl ester, which contribute to its biological properties. Its structural similarity to natural amino acids suggests potential interactions with various biological receptors and enzymes.

This compound is believed to function through several mechanisms:

- Neurotransmitter Precursor : It serves as a precursor in the synthesis of neurotransmitters, particularly catecholamines, which are crucial for neuronal signaling.

- Receptor Modulation : The compound may interact with neurotransmitter receptors (e.g., adrenergic receptors), influencing their activity and potentially modulating neurotransmission.

- Enzyme Interaction : Studies indicate that it could affect enzyme kinetics related to neurotransmitter metabolism, although specific interaction profiles require further investigation.

Biological Activities

The compound has been investigated for various biological activities:

- Neuroprotective Effects : Due to its role as a precursor for neurotransmitters, it may exhibit neuroprotective properties, which could be beneficial in neurodegenerative conditions.

- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects that may be relevant in treating conditions characterized by inflammation .

- Antimicrobial Activity : There is emerging evidence pointing towards antimicrobial properties against certain pathogens, although detailed studies are still needed .

Comparative Analysis with Similar Compounds

To understand the unique aspects of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-amino-3-(4-hydroxyphenyl)propanoate | C₁₀H₁₄ClNO₃ | Hydrochloride salt form; potential neuroprotective effects |

| L-Tyrosine | C₉H₁₁NO₃ | Natural amino acid; precursor for neurotransmitters |

| Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride | C₁₀H₁₄ClNO₃ | Different hydroxyl group positioning; similar pharmacological potential |

| D,L-Tyrosine methyl ester | C₉H₁₁NO₃ | Methyl ester form; lacks the hydrochloride component |

This table illustrates how this compound is distinguished by its specific functional groups that may enhance its biological activity compared to other similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Neurodegenerative Diseases : Research indicates that compounds similar to methyl 2-amino-3-(4-hydroxyphenyl)propanoate may protect against neuronal damage in models of diseases like Alzheimer's and Parkinson's .

- Inflammatory Disorders : Investigations into its anti-inflammatory effects have shown promise in reducing markers associated with inflammation in vitro and in vivo .

- Antimicrobial Research : A study assessing its antimicrobial properties found effective inhibition against certain bacterial strains, suggesting potential applications in treating infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves esterification of the corresponding amino acid precursor, followed by hydrochloride salt formation. Key steps include:

- Protection of the hydroxyl group on the phenyl ring (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions during esterification .

- Coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to facilitate ester bond formation under mild conditions .

- Purification via recrystallization (e.g., using methanol/chloroform mixtures) or preparative HPLC to achieve >98% purity, as validated by NMR and LC-MS .

Q. How can the compound’s structure and stereochemistry be confirmed experimentally?

- Methodological Answer :

- Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides definitive proof of molecular geometry and absolute configuration .

- Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves enantiomers, while - and -NMR confirm substituent positions (e.g., aromatic protons at δ 6.7–7.2 ppm for the 4-hydroxyphenyl group) .

- IR spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1740 cm, NH bend at ~1600 cm) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodological Answer :

- Solubility : Hydrochloride salts generally exhibit good aqueous solubility (>50 mg/mL at pH 7.4). Solubility in organic solvents (e.g., DMSO) should be tested via gravimetric analysis .

- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation pathways (e.g., ester hydrolysis) can be mitigated by storing at −20°C under inert gas .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar compounds?

- Methodological Answer :

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., nitro vs. hydroxyl groups) on receptor binding using in vitro assays (e.g., radioligand displacement for neurotransmitter receptors) .

- Control experiments : Test for impurities (e.g., enantiomeric contamination via chiral HPLC) or solvent residues (e.g., residual DMSO in cell-based assays) that may skew results .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins and reconcile divergent experimental data .

Q. What experimental strategies are recommended for studying the compound’s interaction with biological targets?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Immobilize the target protein (e.g., tyrosine hydroxylase) and measure binding kinetics (, , ) in real time .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic vs. hydrogen-bonding interactions .

- Fluorescence polarization assays : Use fluorescently labeled analogs to screen for competitive binding in high-throughput formats .

Q. How does the compound’s chiral center influence its pharmacokinetic properties, and how can enantioselective synthesis be optimized?

- Methodological Answer :

- Enantioselective synthesis : Employ asymmetric hydrogenation with chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution (e.g., lipase-catalyzed ester hydrolysis) to achieve >99% enantiomeric excess (e.e.) .

- Pharmacokinetic profiling : Compare plasma half-life () and bioavailability of (R)- and (S)-enantiomers in rodent models using LC-MS/MS .

- Metabolite identification : Use -labeled compound and autoradiography to track chiral inversion or metabolic degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.